6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylhexanamide
Description
6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylhexanamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a thiophene moiety, and a phenyl group
Properties
Molecular Formula |
C20H20N2O2S3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C20H20N2O2S3/c23-18(21-15-8-3-1-4-9-15)11-5-2-6-12-22-19(24)17(27-20(22)25)14-16-10-7-13-26-16/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,21,23)/b17-14+ |
InChI Key |
DSZYEXRJLSOYJJ-SAPNQHFASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylhexanamide typically involves the condensation of thiophene-2-carbaldehyde with rhodanine derivatives. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to form the thiazolidinone ring . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or acetic acid, to facilitate the condensation and cyclization processes .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylhexanamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study enzyme interactions and molecular pathways due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylhexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to antimicrobial effects . The thiazolidinone ring and thiophene moiety are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydrazinyl-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
- 5-Thiophen-2-ylmethylene-2-thioxothiazolidin-4-ones
Uniqueness
6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylhexanamide is unique due to its combination of a thiazolidinone ring, thiophene moiety, and phenyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
